molecular formula C₂₂H₃₃D₅N₂O₅S B1157740 Ibutilide Fumarate-d5

Ibutilide Fumarate-d5

货号: B1157740
分子量: 447.64
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibutilide Fumarate-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₃₃D₅N₂O₅S and its molecular weight is 447.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

1. Atrial Fibrillation and Atrial Flutter:

  • Conversion Rates: Clinical studies have demonstrated that Ibutilide Fumarate-d5 is effective in converting atrial fibrillation and flutter to sinus rhythm. In randomized trials, conversion rates ranged from 44% to 78% depending on the dosage and type of arrhythmia . For instance, a dose of 1 mg resulted in a conversion rate of 70% for atrial flutter compared to only 18% for sotalol, highlighting its superior efficacy .
  • Dosage and Administration: The standard administration involves intravenous infusion over 10 minutes, with dosages typically ranging from 0.5 mg to 2 mg based on patient response and arrhythmia duration .

2. Postoperative Atrial Arrhythmias:

  • This compound has been shown to be particularly beneficial in patients experiencing atrial arrhythmias following cardiac surgery. Studies indicate that it significantly improves conversion rates compared to placebo, making it a valuable tool in postoperative care .

3. Off-label Uses:

  • While primarily indicated for recent-onset atrial fibrillation and flutter, ibutilide may also be considered for hemodynamically stable patients with preexcited atrial fibrillation (e.g., Wolff-Parkinson-White syndrome) and selected cases of focal atrial tachycardia .

Safety Profile

The safety of this compound has been well-documented in clinical trials. The most common adverse effects include nausea and the risk of polymorphic ventricular tachycardia, which occurred in approximately 1.7% to 6.7% of treated patients . Monitoring during administration is crucial due to the potential for serious cardiac events.

Comparative Efficacy

A comprehensive analysis of clinical trials reveals that this compound consistently outperforms other antiarrhythmic agents such as sotalol and procainamide in terms of conversion efficacy:

Drug Conversion Rate (Atrial Flutter) Conversion Rate (Atrial Fibrillation)
Ibutilide (1 mg)70%43%
Sotalol18%10%
Procainamide76%20%

This table illustrates the effectiveness of this compound relative to its competitors, emphasizing its role as a first-line treatment option.

属性

分子式

C₂₂H₃₃D₅N₂O₅S

分子量

447.64

同义词

(+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide Fumarate-d5 ;  Corvert-d5;  U 70226E-d5; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。